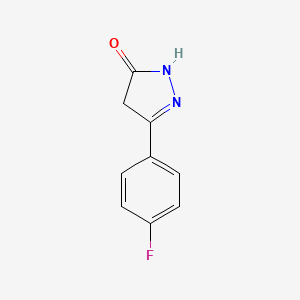

3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYNJJPUECXGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406514 | |

| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264208-45-9 | |

| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone derivatives are known for a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom into the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide details a robust synthetic protocol based on the classical Knorr pyrazole synthesis, outlines a systematic characterization workflow, and provides insights into the underlying chemical principles.

Introduction: The Significance of Fluorinated Pyrazolones

Pyrazolones are a class of five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals.[2] The derivatization of the pyrazolone scaffold allows for the fine-tuning of its biological activity. In particular, the incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The target molecule, 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, combines the proven pyrazolone core with the benefits of a fluorine substituent. This makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will provide the necessary technical details for its preparation and rigorous structural confirmation.

Synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

The most common and efficient method for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine or its derivatives.[1][3][4][5][6] This reaction is typically acid-catalyzed and proceeds with high yields due to the formation of a stable aromatic-like pyrazolone ring.[1][6]

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is achieved through the cyclocondensation reaction between ethyl 4-fluoro-benzoylacetate (a β-ketoester) and hydrazine hydrate. The mechanism involves an initial acid-catalyzed formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl group, leading to cyclization and subsequent dehydration to form the pyrazolone ring.[1][3][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. chemhelpasap.com [chemhelpasap.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Foreword: The Molecule in Profile

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole and its derivatives are of paramount importance, recognized for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor functions.[1][2] This guide focuses on a specific, promising derivative: 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one . The introduction of a fluorine atom onto the phenyl ring is a strategic choice in medicinal chemistry, often used to enhance metabolic stability and binding affinity.[3]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a foundational understanding of why each physicochemical property is critical and how it is reliably determined. The narrative is grounded in the principle that a molecule's physical and chemical characteristics are the primary determinants of its ultimate pharmacokinetic and pharmacodynamic behavior.[4][5][6] Understanding these properties is not merely an academic exercise; it is a prerequisite for navigating the complex path from a promising compound to a viable drug candidate.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its precise molecular identity. 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is a distinct entity defined by its unique arrangement of atoms.

Structure and Tautomerism:

A critical feature of pyrazolones is their existence in tautomeric forms. The specified nomenclature, 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, refers to the keto tautomer. However, it can exist in equilibrium with its enol form, 3-(4-fluorophenyl)-1H-pyrazol-5-ol. This keto-enol tautomerism is not just a structural curiosity; it profoundly influences the molecule's hydrogen bonding capability, polarity, and interaction with biological targets.[7] The predominant form in a given environment depends on factors like solvent and physical state (solid vs. solution).

-

Chemical Structure (Keto Form): 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

| Identifier | Value |

| IUPAC Name | 3-(4-fluorophenyl)-1,2-dihydro-3H-pyrazol-5-one |

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| CAS Number | To be assigned upon synthesis and registration |

Core Physicochemical Properties: A Framework for Drug Development

The journey of a drug from administration to its site of action is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME), which are pivotal for both efficacy and safety.[8][9] The following sections detail the key properties for 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, outlining their significance and the rigorous experimental protocols for their determination.

Melting Point (MP): A Measure of Purity and Lattice Energy

Theoretical Importance: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a sharp, narrow temperature range (typically 0.5-1.0°C). A depressed and broadened melting range is a reliable indicator of impurities.[10][11] Therefore, MP determination is a fundamental first step in quality control, verifying both the identity and purity of a newly synthesized compound.[12] It also provides insight into the strength of the crystal lattice forces, which can influence solubility and dissolution rate.

Experimental Data Summary:

| Property | Value | Method |

| Melting Point (°C) | Experimentally Determined | Capillary Method |

Note: While the exact melting point for this specific compound is not documented in the provided literature, related pyrazole derivatives show a wide range of melting points (e.g., 133-138°C for an amine derivative[13] and 202°C for a substituted pyrazolone[7]), underscoring the necessity of experimental determination.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol outlines the standard pharmacopeial method for MP determination using a modern digital apparatus.[10]

Rationale: The goal is to heat a small, powdered sample at a controlled rate to accurately observe the temperatures at which melting begins and is complete. A slow heating ramp near the melting point is critical for allowing the heat to transfer uniformly and for the thermometer to remain in equilibrium with the sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. Grind gently in a mortar and pestle if necessary.

-

Invert a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount.

-

Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to tightly pack the powder into a column of 2-3 mm height at the bottom.[11]

-

-

Instrument Setup:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run with a fast temperature ramp (e.g., 10-20°C/minute) to find a rough estimate.[11]

-

-

Measurement:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Set a slow heating ramp rate (1-2°C/minute) for the formal measurement.

-

Observe the sample through the magnifying lens.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts completely.

-

-

Reporting:

-

Report the result as a temperature range (T1 - T2). For a pure compound, this range should be narrow.

-

Perform the measurement in triplicate and report the average range for accuracy.

-

Solubility: The Gateway to Bioavailability

Theoretical Importance: Solubility, the ability of a compound to dissolve in a solvent, is a critical determinant of a drug's absorption and bioavailability.[6][9] For orally administered drugs, dissolution in the aqueous environment of the gastrointestinal tract is the first step before absorption can occur. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[4] Assessing solubility in various media (aqueous, acidic, basic, organic) provides a comprehensive profile of a compound's behavior.[14][15]

Experimental Data Summary:

| Property | Value | Method |

| Aqueous Solubility | Experimentally Determined | Shake-Flask Method |

| pH-Dependent Solubility | Experimentally Determined | Acid/Base Solubility Tests |

Note: Based on its structure—containing a polar pyrazolone ring capable of hydrogen bonding and a nonpolar fluorophenyl group—3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is expected to have low to moderate aqueous solubility.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment

Rationale: This multi-stage process first establishes a qualitative profile to identify acidic or basic functional groups and then provides a quantitative measure of aqueous solubility, which is essential for pharmacokinetic modeling.[16]

Part A: Qualitative Solubility Profiling

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves.[17]

-

pH Test: If water-soluble, test the solution with litmus or pH paper. An acidic pH may indicate an acidic functional group, while a basic pH suggests a basic group.[16]

-

5% HCl Test (for water-insoluble compounds): Add ~25 mg of the compound to 0.75 mL of 5% aqueous HCl. Shake vigorously. Dissolution indicates the presence of a basic functional group (e.g., an amine).

-

5% NaOH Test (for water-insoluble compounds): Add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH. Shake vigorously. Dissolution indicates the presence of an acidic functional group. The pyrazolone ring contains acidic protons and is expected to be soluble in a strong base.[14][16]

-

5% NaHCO₃ Test (for NaOH-soluble compounds): Add ~25 mg of the compound to 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Dissolution indicates a strongly acidic group like a carboxylic acid. Weakly acidic compounds like phenols or pyrazolones typically do not dissolve.[17]

-

Organic Solvent: Test solubility in a common organic solvent like ethanol or DMSO to establish a suitable solvent for creating stock solutions.[18]

Part B: Quantitative Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Allow the vial to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable solvent and analyze the concentration using a validated analytical method, such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

Calculation: Report the solubility in units such as mg/mL or µM.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Theoretical Importance: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[19] Since many drugs are weak acids or bases, their ionization state changes dramatically with the pH of their environment (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4). The ionization state influences solubility, permeability across biological membranes (the non-ionized form is generally more permeable), and binding to the target receptor.[6][19] Understanding the pKa is therefore essential for predicting ADME properties. The pyrazolone ring contains acidic protons, making this a critical parameter to determine.

Experimental Data Summary:

| Property | Value | Method |

| pKa | Experimentally Determined | Potentiometric Titration |

Note: While pyrazole has a pKa of 2.52[20], the pyrazolone structure is significantly more acidic. The exact value for 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one must be determined experimentally.

Experimental Protocol: pKa Determination via Potentiometric Titration

Rationale: This method involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is derived from the midpoint of the resulting titration curve, where the concentrations of the ionized and non-ionized species are equal.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its water solubility is low. Dilute with deionized water to a known final volume and concentration.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette or automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the compound.

-

-

Reporting: Report the determined pKa value, including the temperature at which the measurement was made.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Theoretical Importance: Lipophilicity, or "fat-liking," describes a compound's affinity for a non-polar, lipid-rich environment versus an aqueous one. It is one of the most important physicochemical properties in drug design.[5] The partition coefficient (P) is the ratio of a compound's concentration in an organic solvent (typically octan-1-ol) to its concentration in water at equilibrium.[21] It is commonly expressed as its logarithm, LogP.[22][23]

-

LogP refers to the partitioning of the neutral (non-ionized) form of the molecule.

-

LogD is the distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized forms.[19][23]

Lipophilicity is a key component of frameworks like Lipinski's Rule of 5, which states that orally available drugs often have a LogP value of less than 5.[23] It governs a molecule's ability to cross lipid cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[21] Achieving an optimal balance between lipophilicity (for permeability) and hydrophilicity (for solubility) is a central goal of medicinal chemistry.[6]

Experimental Data Summary:

| Property | Value | Method |

| LogP / LogD₇.₄ | Experimentally Determined | Shake-Flask Method |

Note: Calculated (cLogP) values for related pyrazole structures range from approximately 2.6 to 3.4[24][25], suggesting that 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one likely falls within a drug-like range. However, experimental verification is crucial as calculation methods can have significant error margins.[26]

Experimental Protocol: LogP/LogD Determination via Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases, octan-1-ol (simulating a lipid membrane) and water (simulating an aqueous biological fluid). It remains the gold standard for its direct and unambiguous results.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate octan-1-ol with water and water (or PBS pH 7.4 for LogD) with octan-1-ol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Addition: Prepare a dilute solution of the compound in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated octan-1-ol. The starting concentration in the aqueous phase (C_initial) must be accurately known.

-

Equilibration: Seal the vial and shake it vigorously for several hours (or until equilibrium is confirmed) at a constant temperature.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove a sample from the aqueous phase. Measure the final concentration of the compound in the aqueous phase (C_aqueous) using a suitable analytical technique (e.g., HPLC, UV/Vis).

-

Calculation:

-

The final concentration in the octanol phase (C_octanol) is calculated by mass balance: C_octanol = [C_initial - C_aqueous] * (V_aqueous / V_octanol)

-

The partition coefficient (P) is the ratio: P = C_octanol / C_aqueous

-

LogP = log₁₀(P)

-

-

Reporting: Report the LogP or LogD value and the pH at which the measurement was conducted.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the logical flow of physicochemical characterization and a detailed view of the LogP determination workflow.

Caption: Figure 1: Overall Physicochemical Profiling Workflow

Caption: Figure 2: Shake-Flask Method for LogP Determination

Conclusion: Synthesizing Data for Informed Decisions

The physicochemical properties of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one detailed in this guide—melting point, solubility, pKa, and LogP—are not independent variables. They are an interconnected set of parameters that collectively define the compound's "drug-likeness" and potential for success. A sharp melting point confirms purity, while adequate aqueous solubility is the first step toward absorption. The pKa predicts how this solubility will change throughout the GI tract, and the LogP value provides a crucial estimate of the compound's ability to permeate biological membranes.

By rigorously applying the experimental protocols outlined herein, researchers can build a robust and reliable physicochemical profile. This profile is the foundation upon which all further preclinical and clinical development rests, enabling informed decisions, guiding formulation strategies, and ultimately increasing the probability of translating a promising molecule into a safe and effective therapeutic.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Kyrikou, I., & Tzakos, A. G. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). WuXi AppTec.

- Introduction to log P and log D measurement using PionT3. (2024). Pion Inc.

- What are the physicochemical properties of drug? (2023). LookChem.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- How to determine the solubility of a substance in an organic solvent? (2024).

- LogP—Making Sense of the Value. ACD/Labs.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- LogP/LogD/pKa Analysis. Protheragen Lab.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2012).

- Melting Point Determination in Pharmaceutical Industry. NANOLAB.

- Melting Point Determin

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Melting point determin

- Measuring the Melting Point. (2023). Westlab Canada.

- Experiment 1 - Melting Points. University of Missouri–St. Louis.

- [5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone. (2024). Smolecule.

- 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_2)sulfonamide. PubChem.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.

- Chemistry and Therapeutic Review of Pyrazole. (2017).

- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Chem-Impex.

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Royal Society of Chemistry.

- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

- Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017).

Sources

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. jpsbr.org [jpsbr.org]

- 3. mdpi.com [mdpi.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. What are the physicochemical properties of drug? [lookchem.com]

- 10. thinksrs.com [thinksrs.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. chemimpex.com [chemimpex.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. LogP/LogD/pKa Analysis - Protheragen Lab [labs.protheragen.ai]

- 20. researchgate.net [researchgate.net]

- 21. acdlabs.com [acdlabs.com]

- 22. Introduction to log P and log D in drug development [pion-inc.com]

- 23. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 24. Buy [5-(4-fluorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone [smolecule.com]

- 25. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyrazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Legacy and Therapeutic Potential of the Pyrazolone Scaffold

Since the synthesis of antipyrine in 1883, the pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has remained a cornerstone of medicinal chemistry.[1][2] Its derivatives have given rise to some of the earliest synthetic pharmaceuticals and continue to be a fertile ground for the discovery of novel therapeutic agents.[2] The versatility of the pyrazolone scaffold allows for extensive chemical modifications, leading to a diverse array of compounds with a broad spectrum of pharmacological activities.[1][3] This guide provides an in-depth exploration of the significant biological activities of pyrazolone derivatives, focusing on their mechanisms of action, relevant experimental evaluation protocols, and future perspectives in drug development. We will delve into their well-established roles as anti-inflammatory and analgesic agents, as well as their emerging potential in oncology, infectious diseases, and neuroprotection.[1][4][5]

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazolone derivatives are widely recognized for their potent anti-inflammatory and analgesic properties, with some compounds being mainstays in clinical practice for pain and inflammation management.[6][7]

Mechanism of Action

The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins.[6][8][9] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. Some pyrazolone derivatives exhibit preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8][10] For instance, the novel pyrazole derivative FR140423 was found to be 150 times more selective for COX-2 over COX-1.[10]

Beyond COX inhibition, some pyrazolone derivatives exert their effects through the modulation of other inflammatory pathways. This includes the inhibition of 5-lipoxygenase (5-LOX), which reduces the production of pro-inflammatory leukotrienes, and the suppression of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression, including cytokines like TNF-α and IL-6.[8][11] Certain derivatives have also demonstrated the ability to reduce nitric oxide (NO) production in macrophages.[8] Some compounds, like FR140423, have even shown unique morphine-like analgesic effects that are reversible by the opioid antagonist naloxone, suggesting a multimodal mechanism of action.[10]

Caption: Figure 1: Anti-inflammatory and Analgesic Mechanisms of Pyrazolone Derivatives.

Experimental Evaluation

In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory potency and selectivity of pyrazolone derivatives against COX-1 and COX-2.

-

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The enzyme is pre-incubated with various concentrations of the test compound.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both isoforms.

-

The selectivity index (SI) is determined as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the acute anti-inflammatory activity of pyrazolone derivatives in vivo.

-

Methodology:

-

A pre-determined dose of the test compound is administered orally or intraperitoneally to rodents (typically rats or mice).

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the hind paw.

-

Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

| Derivative | In Vivo Model | Dose | % Inhibition of Edema | Reference |

| FR140423 | Carrageenan-induced paw edema | 10 mg/kg, p.o. | ~60% | [10] |

| PYZ2 | Carrageenan-induced paw edema | 400 mg/kg, p.o. | Significant | [13] |

| Compound 9 | Carrageenan-induced paw edema | Not specified | Remarkable | [14] |

| Compound N5 | Cotton granuloma test | Not specified | Relative activity of 1.17 vs. celecoxib | [15] |

| Compound N7 | Cotton granuloma test | Not specified | Relative activity of 1.13 vs. celecoxib | [15] |

Anticancer Activity: A New Frontier for Pyrazolone Scaffolds

The therapeutic potential of pyrazolone derivatives extends into oncology, with numerous studies demonstrating their promising anticancer activities against a variety of cancer cell lines.[16][17]

Mechanism of Action

The anticancer mechanisms of pyrazolone derivatives are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2, EGFR, and AXL, which are crucial for tumor angiogenesis and growth.[18] Others function as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, or as telomerase inhibitors.[16][18] Furthermore, some pyrazolone derivatives can induce apoptosis (programmed cell death) through the mitochondrial pathway, involving the activation of caspases and an increase in reactive oxygen species (ROS).[16][18]

Caption: Figure 2: Anticancer Mechanisms of Pyrazolone Derivatives.

Experimental Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the antiproliferative activity of pyrazolone derivatives against cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

-

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolone-copper (II) complex | Ovarian carcinoma (A2780) | 17.6 µg/ml | [16] |

| Pyrazolone-copper (II) complex | Hepatocellular carcinoma (HepG2) | 15.0 µg/ml | [16] |

| Compound [1a] | Cervical cancer (HeLa) | Not specified | Potent |

| Compound [1b] | Lung cancer (NCI-H520) | Not specified | Potent |

| 4-bromophenyl substituted pyrazole | Breast cancer (MCF-7) | 5.8 | [17] |

| Pyrazolone P7 | Lung adenocarcinoma (A549) | Low IC50 | [19] |

| Pyrazolone P7 | Lung adenocarcinoma (NCI-H522) | Low IC50 | [19] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazolone derivatives have demonstrated significant antimicrobial activities against a range of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents.[4][20][21]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazolone derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms. For bacteria, potential targets include enzymes involved in cell wall synthesis, DNA replication (such as DNA gyrase), and protein synthesis.[22] The structural features of the pyrazolone ring and its substituents play a crucial role in determining the spectrum and potency of their antimicrobial activity.

Experimental Evaluation

Broth Microdilution Method

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazolone derivatives against various microbial strains.

-

Methodology:

-

Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.

-

A standardized inoculum of the microbial strain (bacterial or fungal) is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Emerging evidence suggests that certain pyrazolone derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and spinal cord injuries.[11][23][24]

Mechanism of Action

The neuroprotective effects of pyrazolone derivatives are often linked to their anti-inflammatory and antioxidant activities. In the context of neuroinflammation, which is a hallmark of many neurological disorders, these compounds can suppress the activation of microglia and the production of pro-inflammatory mediators like IL-6 and TNF-α.[11][23] Some derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation in the central nervous system.[11] Additionally, their ability to scavenge free radicals and reduce oxidative stress contributes to their neuroprotective potential.[11]

Experimental Evaluation

Lipopolysaccharide (LPS)-Stimulated Microglial Cell Culture

-

Objective: To assess the anti-neuroinflammatory effects of pyrazolone derivatives in vitro.

-

Methodology:

-

Microglial cells (e.g., BV2 cell line) are cultured and stimulated with LPS to induce an inflammatory response.

-

The cells are co-treated with various concentrations of the test compound.

-

The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and nitric oxide in the cell culture supernatant are measured using ELISA and Griess reagent, respectively.

-

Cell viability is assessed to rule out cytotoxicity.

-

Conclusion and Future Directions

The pyrazolone scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. While their efficacy as anti-inflammatory and analgesic agents is well-established, their potential in oncology, infectious diseases, and neuroprotection is rapidly gaining recognition. Future research in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how different substituents on the pyrazolone ring influence biological activity and selectivity.[1]

-

Mechanism of Action Elucidation: To further unravel the molecular targets and signaling pathways modulated by these derivatives.

-

Development of Multi-target Ligands: To design novel pyrazolone derivatives that can simultaneously modulate multiple targets for enhanced therapeutic efficacy, particularly in complex diseases like cancer and neuroinflammation.[8]

-

Preclinical and Clinical Evaluation: To translate the promising in vitro and in vivo findings into clinically viable therapeutic agents.

The continued exploration of pyrazolone chemistry holds immense promise for addressing unmet medical needs and expanding the therapeutic armamentarium against a host of human diseases.

References

-

Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Retrieved from [Link]

-

PubMed. (n.d.). Pyrazolone derivatives. Retrieved from [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021, February 25). Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Retrieved from [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2025, August 6). Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. Retrieved from [Link]

-

ProQuest. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Retrieved from [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024, April 4). Retrieved from [Link]

-

NIH. (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Retrieved from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Some novel pyrazolone derivatives as anti-inflammatory agents. Retrieved from [Link]

-

NIH. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

-

ProQuest. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

NIH. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

-

PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from [Link]

-

IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

PubMed Central. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, December 16). (PDF) Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

PubMed Central. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025, August 7). Retrieved from [Link]

-

Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazolone - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jchr.org [jchr.org]

- 6. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - ProQuest [proquest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Some novel pyrazolone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. srrjournals.com [srrjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. eurekaselect.com [eurekaselect.com]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to provide an unambiguous structural confirmation of the title compound, a significant scaffold in medicinal chemistry.

Introduction: The Analytical Challenge

The compound 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is a heterocyclic entity of significant interest in pharmaceutical research due to the prevalence of the pyrazolone core in various bioactive molecules.[1][2] Precise structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular architecture dictates biological activity. Spectroscopic analysis provides the necessary tools for this confirmation, with each technique offering a unique piece of the structural puzzle.

A critical aspect of pyrazolone chemistry is its existence in various tautomeric forms.[3][4] The title compound can theoretically exist in the CH, NH (amide), and OH (enol) forms. The predominant tautomer is often influenced by the solvent and physical state.[4][5] This guide will focus on the characterization of the 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one tautomer, while acknowledging the potential for equilibrium. An integrated analytical approach, combining IR, MS, and NMR, is therefore not just beneficial but essential for a comprehensive characterization.

Caption: Tautomeric forms of 3-phenyl-1H-pyrazol-5(4H)-one.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: The Rationale

IR spectroscopy is the first-pass analytical technique, offering a rapid, non-destructive method to confirm the presence of key functional groups. For 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, we are primarily looking for evidence of the N-H bonds, the carbonyl (C=O) group characteristic of the pyrazolone ring, the C=N double bond, and vibrations associated with the fluorophenyl ring. The position and shape of the N-H and C=O stretching bands can provide initial clues about the predominant tautomeric form and the extent of hydrogen bonding in the solid state.[1][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

A robust and reproducible IR spectrum can be obtained with minimal sample preparation using a modern FT-IR spectrometer equipped with an ATR accessory.

-

Instrument Preparation: Ensure the spectrometer is purged and has a stable background.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or germanium). This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add a sufficient number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Data Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule. The expected absorption bands are summarized below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200 - 3100 | N-H Stretch | Amide N-H in the pyrazolone ring |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (phenyl ring) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂ in pyrazolone ring) |

| ~1710 | C=O Stretch | Carbonyl of the pyrazolone ring[7] |

| ~1595 | C=N Stretch / C=C Stretch | Imine of pyrazole / Aromatic ring[7] |

| ~1500 | C=C Stretch | Aromatic ring |

| ~1225 | C-F Stretch | Aryl-Fluorine bond[8] |

The presence of a strong absorption around 1710 cm⁻¹ is a key indicator of the desired keto (5(4H)-one) tautomer. A broad N-H stretch suggests intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Rationale

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers structural clues. For a polar molecule like 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, Electrospray Ionization (ESI) is the ionization method of choice due to its soft nature, which typically yields a prominent protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition by providing a highly accurate mass measurement.[9][10]

Experimental Protocol: LC-MS (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

-

Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.

-

Ionization: Operate the ESI source in positive ion mode.

-

Mass Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run. This is a critical self-validating step to guarantee mass accuracy.

-

Data Acquisition: Acquire full scan data over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) on the protonated molecular ion to induce and analyze fragmentation.

Data Interpretation

-

Molecular Ion: The calculated exact mass for C₉H₇FN₂O is 178.0542. The HRMS analysis should yield a measured mass for the [M+H]⁺ ion (C₉H₈FN₂O⁺) of 179.0620, within a few parts per million (ppm) of the calculated value.

-

Fragmentation Pattern: The fragmentation of pyrazoles and pyrazolones can be complex.[11][12][13] A primary fragmentation pathway for the [M+H]⁺ ion would likely involve the pyrazolone ring.

Caption: Plausible MS fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: The Rationale

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, ¹H and ¹³C NMR will map the complete proton and carbon framework. The choice of solvent is critical; DMSO-d₆ is highly recommended as its polarity effectively solubilizes the compound and its hydrogen-bond accepting nature slows the exchange of the N-H protons, allowing for their observation.[3][14]

¹H NMR Spectroscopy

Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly locked and shimmed on the sample to achieve high resolution.

-

Acquisition: Acquire the spectrum with a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic CH₂ protons, and the exchangeable NH protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (x2) | 10.0 - 12.0 | Broad Singlet | - | 2H |

| H-2', H-6' | 7.7 - 7.9 | Doublet of Doublets | ³JHH ≈ 8.8, ⁴JHF ≈ 5.5 | 2H |

| H-3', H-5' | 7.2 - 7.4 | Triplet (apparent) | ³JHH ≈ 8.8, ³JHF ≈ 8.8 | 2H |

| H-4 | ~3.4 | Singlet | - | 2H |

-

Aromatic Region: The 4-fluorophenyl group presents a classic AA'BB' spin system, which often appears as two sets of multiplets. The protons ortho to the fluorine (H-3', H-5') will show coupling to both the adjacent protons and the fluorine atom. The protons meta to the fluorine (H-2', H-6') will also show coupling to their adjacent protons and a smaller coupling to fluorine.[8]

-

Aliphatic Region: The two protons at the C4 position of the pyrazolone ring are chemically equivalent in the specified tautomer and are expected to appear as a singlet.

-

Exchangeable Protons: The two N-H protons will likely appear as a single broad peak at a downfield chemical shift due to their acidic nature and hydrogen bonding with the DMSO solvent.

¹³C NMR Spectroscopy

Protocol:

-

Sample & Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

Interpretation: The ¹³C NMR spectrum will show signals for each unique carbon in the molecule. A key feature will be the observation of C-F coupling.[15][16]

| Carbon Assignment | Expected δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| C-5 (C=O) | ~170 | Singlet | - |

| C-3 (C=N) | ~155 | Singlet | - |

| C-1' (C-F) | ~163 | Doublet | ¹JCF ≈ 245-250[8] |

| C-4' | ~129 | Doublet | ⁴JCF ≈ 3-4[8] |

| C-2', C-6' | ~128 | Doublet | ²JCF ≈ 8-9[8] |

| C-3', C-5' | ~116 | Doublet | ³JCF ≈ 21-22[8] |

| C-4 | ~40 | Singlet | - |

The large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine is a definitive diagnostic feature. The smaller two-, three-, and four-bond couplings provide further confirmation of the assignments.

Caption: Key NMR correlations for structure confirmation.

Integrated Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from all three techniques.

Caption: Integrated workflow for spectroscopic characterization.

By following this workflow, a researcher can confidently confirm the structure of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one. The IR spectrum confirms the presence of the key functional groups, the HRMS verifies the elemental composition, and the detailed ¹H and ¹³C NMR spectra, including the characteristic C-F couplings, provide the definitive and unambiguous atomic connectivity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for research and development activities.

References

-

Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles: Aromaticity and Other Determining Factors. Chemical Reviews, 110(8), 4734-4789. Available at: [Link]

-

Elguero, J., et al. (1998). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 36(S1), S115-S122. Available at: [Link]

-

Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

-

Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 29(1), 137-151. Available at: [Link]

-

Fathalla, W., et al. (2015). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 46(32). Available at: [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. Available at: [Link]

-

Antonov, P. G., et al. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2022(4), M1493. Available at: [Link]

-

Amić, A., et al. (2015). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(7), 12554-12567. Available at: [Link]

-

Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. Available at: [Link]

-

da Silva, J. A. L., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Harianingsih, D., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(3), M1427. Available at: [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

-

Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2161. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing Cor. (NSP). Available at: [Link]

-

Tóth, G. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. Available at: [Link]

-

Al-Adilee, K. J., & Al-Juboori, A. A. H. (2016). Synthesis, Characterization and Study of Biological Activity of Some New Pyrazoline Derivatives from Chalcones. Journal of Al-Nahrain University, 19(2), 105-115. Available at: [Link]

-

Reddit User. (2017). Carbon-fluorine spin coupling constants. r/chemistry. Available at: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. Wiley. Available at: [Link]

-

Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Arkivoc, 2006(5), 266-276. Available at: [Link]

-

Li, J.-T., et al. (2006). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 11(1), 59-65. Available at: [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole [MS (GC)]. Wiley. Available at: [Link]

-

Staszek, P., et al. (2020). Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. ResearchGate. Available at: [Link]

-

Argyropoulos, D., et al. (2018). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

Samshuddin, S., et al. (2012). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2586. Available at: [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole [13C NMR]. Wiley. Available at: [Link]

-

Ragavan, R. V., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2815. Available at: [Link]

-

Harianingsih, D., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

Kravchenko, S. D., et al. (2023). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...). ResearchGate. Available at: [Link]

-

Smith, D. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Available at: [Link]

-

Al-Adham, K. A. H., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) Thiazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(9), 16986-17001. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [ijoctc.org]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. science24.com [science24.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Tautomerism of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

This guide provides a comprehensive exploration of the tautomeric phenomena exhibited by 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its tautomeric forms, present robust experimental methodologies for their characterization, and outline computational approaches for predicting their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of pyrazolone systems.

The Dynamic Nature of Pyrazolones: An Introduction to Tautomerism

Pyrazolones are a fascinating class of heterocyclic compounds that can exist in multiple, interconvertible isomeric forms known as tautomers.[1][2] This prototropic tautomerism arises from the migration of a proton, accompanied by a shift in double bonds. For a 3-substituted-1H-pyrazol-5(4H)-one, three primary tautomers are typically considered: the CH, OH, and NH forms (Figure 1).[2] The predominant tautomer is dictated by a delicate balance of electronic and steric effects of the substituents, as well as the influence of the surrounding environment, particularly the solvent.[1][3] Understanding this tautomeric equilibrium is not merely an academic exercise; it has profound implications for a molecule's biological activity, reactivity, and physicochemical properties.[4]

The keto-enol tautomerism is a well-known phenomenon in these systems, representing the equilibrium between the keto (CH and NH forms) and enol (OH form) structures.[5][6] The relative stability of these forms can be significantly influenced by the solvent's polarity and its ability to form hydrogen bonds.[3]

Tautomeric Landscape of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

In the specific case of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, the presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic distribution within the pyrazolone core, thereby affecting the tautomeric equilibrium. The potential tautomeric forms are depicted below:

Caption: Tautomeric forms of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one.

In nonpolar solvents, pyrazolones tend to exist predominantly in the CH-form, while polar solvents or those capable of forming hydrogen-bond complexes can shift the equilibrium towards the NH or OH tautomers.[3] X-ray crystallography studies on the closely related 3-(4-fluorophenyl)-1H-pyrazole have revealed the co-existence of tautomers even in the solid state, highlighting the subtle energy differences between these forms.[7]

Experimental Elucidation of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating tautomeric equilibria in solution.[8] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can deduce the predominant tautomeric form.

NMR Spectroscopic Analysis Workflow

The following workflow provides a systematic approach to characterizing the tautomeric composition of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one.

Caption: Workflow for NMR-based tautomer analysis.

Step-by-Step NMR Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one in 0.6 mL of deuterated solvents of varying polarity, such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, as it can significantly influence the tautomeric equilibrium.[3]

-

¹H NMR Spectroscopy : Acquire ¹H NMR spectra. Pay close attention to the chemical shifts of the pyrazole ring protons and any exchangeable protons (OH, NH). The presence of a signal for the C4-H₂ group is indicative of the CH form, while its absence and the appearance of a vinyl C4-H signal suggest the OH or NH forms.[9]

-

¹³C NMR Spectroscopy : Obtain ¹³C NMR spectra. The chemical shift of the C5 carbon is a key diagnostic marker. A signal in the range of a carbonyl carbon (typically >160 ppm) suggests the presence of the CH or NH keto forms, whereas a signal characteristic of an oxygen-bearing sp² carbon points to the enolic OH form.[10] Similarly, the chemical shift of C3 can help differentiate tautomers.[11]

-

¹⁵N NMR Spectroscopy : If available, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atoms. The chemical shifts of N1 and N2 can be compared to those of "fixed" O-methyl and N-methyl derivatives to unequivocally identify the predominant tautomer.[9][12]

-

2D NMR Spectroscopy : Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to confirm the assignment of proton and carbon signals and to establish connectivity within the molecule for each tautomer.

-

Low-Temperature NMR : If the tautomeric interconversion is fast on the NMR timescale at room temperature, leading to averaged signals, acquiring spectra at lower temperatures can slow down the exchange process, allowing for the observation and integration of signals from individual tautomers.[13]

-

Data Interpretation : Compare the obtained spectra with literature data for similar pyrazolone systems and with the spectra of "fixed" derivatives where tautomerism is blocked.[9][12] The relative integrals of well-resolved signals corresponding to each tautomer can be used to determine their equilibrium ratio in a given solvent.

Computational Chemistry: A Predictive Approach

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating tautomerism.[4] They allow for the calculation of the relative energies and thermodynamic properties of the different tautomers, providing a theoretical prediction of their relative stabilities.

DFT Calculation Workflow

Caption: Workflow for DFT-based tautomer analysis.

Step-by-Step DFT Protocol

-

Structure Preparation : Generate the 3D coordinates for the CH, OH, and NH tautomers of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one.

-

Gas-Phase Optimization : Perform geometry optimization and frequency calculations in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4][14] The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Solvent-Phase Optimization : To account for solvent effects, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3] This is crucial as solvent polarity can dramatically alter the relative stabilities of the tautomers.[14]

-

Energy Analysis : From the output of the frequency calculations, extract the electronic energies and Gibbs free energies. Calculate the relative energies of the tautomers with respect to the most stable form.

-

Population Analysis : Use the calculated Gibbs free energies to estimate the equilibrium population of each tautomer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution.

-

NMR Prediction (Optional but Recommended) : Predict the ¹³C and ¹H NMR chemical shifts for the optimized geometries using a method like Gauge-Including Atomic Orbital (GIAO). Comparing these predicted shifts with the experimental data provides a powerful validation of the computational results.

Expected Quantitative Data

The results of the DFT calculations can be summarized in a table for easy comparison.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (DMSO, kcal/mol) | Predicted Population (DMSO, 298.15 K) |

| CH-form | 0.00 (Reference) | 0.00 (Reference) | TBD | TBD |

| OH-form | TBD | TBD | TBD | TBD |

| NH-form | TBD | TBD | TBD | TBD |

TBD: To Be Determined by calculation.

Generally, for related pyrazolones, the CH form is often the most stable in the gas phase, but the NH form's stability increases significantly in polar solvents.[3] The OH form is often higher in energy.[14]

Conclusion

The tautomerism of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one is a complex phenomenon governed by a combination of structural and environmental factors. A comprehensive understanding of this equilibrium is paramount for predicting and controlling the properties of this important heterocyclic scaffold. By judiciously combining advanced experimental techniques, particularly multinuclear NMR spectroscopy, with robust computational methods like DFT, researchers can gain a detailed and accurate picture of the tautomeric landscape. This knowledge is crucial for the rational design of novel drug candidates and functional materials based on the pyrazolone core.

References

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link][9][12]

-

DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link][3]

-

Keto-enol tautomerism: Significance and symbolism. Semantic Scholar. [Link][5]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link][11]

-

Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society. [Link][4]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. [Link][8]

-

Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link][12]

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health. [Link][14]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link][6]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. [Link]

-

Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl). National Institutes of Health. [Link][7]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Semantic Scholar. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Fruchier-Elguero/e92243d4c382103e614d3f309a4d87e59b7b919d]([Link]13]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link][10]

-

Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link][1]

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. [Link][15]

-

Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES. [Link][2]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link][16]

-

Keto and Enol Tautomers of 4Benzoyl3-methyl-1-phenyl-5(2H)-pyrazolone. ResearchGate. [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 5. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 6. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. mdpi.com [mdpi.com]

- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 14. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The fluorophenyl group, in particular, can enhance metabolic stability and binding affinity to target proteins.[2][3] Understanding the physicochemical properties of this core structure, specifically its solubility and stability, is paramount for the successful development of robust formulations and ensuring the therapeutic efficacy and safety of potential drug candidates.